molecular formula C23H30O7 B8818595 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate CAS No. 13096-52-1

11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate

Cat. No.: B8818595
CAS No.: 13096-52-1
M. Wt: 418.5 g/mol
InChI Key: UBNPPKCODLQETN-RWWZUALXSA-N
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Description

11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate is a synthetic corticosteroid derivative. It is structurally related to cortisone and corticosterone, which are naturally occurring corticosteroids. This compound is known for its potent mineralocorticoid activity, which surpasses that of corticosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes selective oxidation, hydroxylation, and acetylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions: 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and acetylated derivatives of the parent compound .

Scientific Research Applications

11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate involves binding to mineralocorticoid receptors in target cells. This binding triggers a cascade of molecular events, leading to the regulation of gene expression and modulation of cellular functions. The compound’s effects are mediated through pathways involving the activation of specific transcription factors and the inhibition of inflammatory mediators .

Comparison with Similar Compounds

    11-Dehydrocorticosterone: A naturally occurring corticosteroid with similar mineralocorticoid activity.

    Corticosterone: Another naturally occurring corticosteroid with less potent mineralocorticoid activity.

    Cortisone: A glucocorticoid with anti-inflammatory properties but different receptor binding affinities.

Uniqueness: 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate stands out due to its enhanced mineralocorticoid activity and its synthetic nature, allowing for precise control over its chemical properties and biological effects .

Properties

CAS No.

13096-52-1

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

[2-[(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17,20,26,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,20+,21-,22-,23-/m0/s1

InChI Key

UBNPPKCODLQETN-RWWZUALXSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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